![molecular formula C11H18N2O2 B1478805 Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone CAS No. 2098090-31-2](/img/structure/B1478805.png)
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
Overview
Description
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone, also known as Azetidine-3-methanol, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile chiral building block that can be used as a starting material for the synthesis of various organic compounds. Azetidine-3-methanol is widely used in the synthesis of azetidines, which are important compounds for the synthesis of pharmaceuticals, agrochemicals and other bioactive compounds.
Scientific Research Applications
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol has a wide range of applications in scientific research. It is a versatile chiral building block that can be used as a starting material for the synthesis of various organic compounds. Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol has been used in the synthesis of azetidines, which are important compounds for the synthesis of pharmaceuticals, agrochemicals and other bioactive compounds. It is also used as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in asymmetric synthesis. Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol has been used in the synthesis of biologically active compounds, such as inhibitors of the HIV-1 protease enzyme.
Mechanism of Action
It’s worth noting that the compound contains an 8-azabicyclo[321]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Advantages and Limitations for Lab Experiments
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol has several advantages for use in lab experiments. It is a versatile chiral building block that can be used as a starting material for the synthesis of various organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol is a flammable liquid and must be handled with care.
Future Directions
Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol has a wide range of potential applications in the scientific research field. It could be used as a starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Additionally, further research into the biochemical and physiological effects of Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol could lead to the development of new drugs or agrochemicals. Finally, Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanonemethanol could be used as a chiral ligand or chiral auxiliary in asymmetric catalysis or asymmetric synthesis.
properties
IUPAC Name |
azetidin-3-yl-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-15-10-7-2-8(10)6-13(5-7)11(14)9-3-12-4-9/h7-10,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFYMAPJIHFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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